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molecular formula C15H12N2O3S B5759514 2-[(3-methyl-4-nitrophenoxy)methyl]-1,3-benzothiazole

2-[(3-methyl-4-nitrophenoxy)methyl]-1,3-benzothiazole

Cat. No. B5759514
M. Wt: 300.3 g/mol
InChI Key: IILRKKRYLIKPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05736487

Procedure details

23.0 g of sodium hydride (as a 60% w/w dispersion in mineral oil) were added to a solution of 80.0 g of 3-methyl-4-nitrophenol in 700 ml of dimethylformamide cooled in an ice-water bath. The resulting mixture was stirred at the same temperature for 20 minutes, at the end of which time a solution of 95.9 g of 2-chloromethylbenzothiazole in 50 ml of dimethylformamide was added to the reaction mixture. The temperature of the resulting mixture was elevated to 80° C. and the mixture was then stirred for 2 hours. At the end of this time, the reaction mixture was poured into ice-water and the precipitated crystalline solid was washed with water. The crude crystalline solid thus obtained was recrystallised from toluene to give 98.8 g (yield 63%) of the title compound as a solid having a melting point of 145° to 147° C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
95.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[CH:5]=[C:6]([OH:13])[CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11].Cl[CH2:15][C:16]1[S:17][C:18]2[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=2[N:20]=1>CN(C)C=O>[S:17]1[C:18]2[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=2[N:20]=[C:16]1[CH2:15][O:13][C:6]1[CH:7]=[CH:8][C:9]([N+:10]([O-:12])=[O:11])=[C:4]([CH3:3])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
80 g
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])O
Name
Quantity
700 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
95.9 g
Type
reactant
Smiles
ClCC=1SC2=C(N1)C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was then stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
was elevated to 80° C.
WASH
Type
WASH
Details
the precipitated crystalline solid was washed with water
CUSTOM
Type
CUSTOM
Details
The crude crystalline solid thus obtained
CUSTOM
Type
CUSTOM
Details
was recrystallised from toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)COC2=CC(=C(C=C2)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 98.8 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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